tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a 1,2,4-triazole ring substituted with an aminomethyl group at position 5 and a tert-butyloxycarbonyl (Boc) protective group at the piperidine nitrogen. Its molecular formula is C₁₃H₂₃N₅O₂ (molecular weight: 281.35 g/mol) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows, making it a critical intermediate in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C13H23N5O2 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-4-6-9(18)11-15-10(8-14)16-17-11/h9H,4-8,14H2,1-3H3,(H,15,16,17) |
InChI Key |
DFUYEWXPPOQKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NNC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine-1-carboxylate Intermediate
- Piperidine derivative with a free amino group or a protected amino group (e.g., N-Boc-piperidine)
- Protection of amino groups if necessary, using tert-butoxycarbonyl (Boc) groups, to prevent undesired side reactions.
- Carboxylation at the nitrogen atom via carbamate formation with tert-butyl chloroformate, which introduces the tert-butyl ester group.
- Use tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine in an inert solvent like dichloromethane (DCM).
- Maintain low temperature (~0°C) initially to control the reaction rate and prevent overreaction.
Piperidine + tert-Butyl chloroformate → tert-Butyl piperidine-1-carboxylate
- The reaction typically proceeds with high yield and selectivity, forming the carbamate ester selectively at the nitrogen atom.
Synthesis of the 1,2,4-Triazole Core with Aminomethyl Substituent
- Hydrazine derivatives or triazole precursors such as 3-amino-1,2,4-triazole.
- Formation of the 3-amino-1,2,4-triazole via cyclization of suitable hydrazine derivatives with formamide derivatives or nitriles under dehydrating conditions.
- Introduction of the aminomethyl group at the 5-position through nucleophilic substitution or Mannich-type reactions.
- Cyclization often occurs under reflux in solvents like acetic acid or ethanol with acid catalysts.
- The aminomethyl group can be introduced via formaldehyde-mediated Mannich reaction , where formaldehyde reacts with the amino-triazole in the presence of a suitable amine or base.
1,2,4-Triazole + Formaldehyde + Amine → 5-(Aminomethyl)-1H-1,2,4-triazole
- The selectivity for the 5-position is achieved through regioselective substitution strategies or directing groups.
Coupling of the Triazole with the Piperidine Scaffold
- Nucleophilic substitution or cross-coupling reactions are employed to attach the triazole moiety to the piperidine core.
- Amide bond formation: Activation of the carboxylate group on the piperidine derivative (e.g., via carbodiimide coupling agents such as EDC or DCC) followed by reaction with the amino-triazole derivative.
- Click chemistry (CuAAC): If appropriate azide-alkyne functionalities are present, a copper-catalyzed azide-alkyne cycloaddition can be employed to form the triazole linkage.
- For amide coupling: Use DCC or EDC in the presence of HOBt or NHS in solvents like DMF or DCM at room temperature.
- For click chemistry: Use copper sulfate and sodium ascorbate in a mixture of water and tert-butanol or DMF.
Final Functionalization and Purification
- The aminomethyl group at the 5-position of the triazole can be further modified or protected as needed.
- Purification is achieved through flash chromatography on silica gel, eluting with appropriate solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol mixtures.
Notes on Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate, triethylamine | DCM | 0°C to room temp | High selectivity for nitrogen |
| Triazole synthesis | Hydrazine derivatives, formamide | Ethanol or acetic acid | Reflux | Regioselective at 5-position |
| Coupling | DCC/EDC, HOBt | DMF or DCM | Room temp | Efficient amidation or click reaction |
Chemical Reactions Analysis
Oxidation Reactions
The triazole ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the triazole’s nitrogen-rich structure, yielding oxidized derivatives such as triazole N-oxides. This reaction modifies electronic properties, potentially enhancing biological activity.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Triazole oxidation | KMnO₄, H₂O/EtOH, 60–80°C | Triazole N-oxides |
Alkylation and Acylation
The aminomethyl (-CH₂NH₂) group participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms secondary amines.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) generates amides, improving metabolic stability.
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Aminomethyl alkylation | CH₃I, K₂CO₃, DMF, 25°C | N-Alkylated derivatives | |
| Aminomethyl acylation | AcCl, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetylated analogs |
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group is cleaved under acidic conditions (e.g., HCl in dioxane), producing the corresponding carboxylic acid. This reaction is pivotal for generating bioactive intermediates in drug discovery.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Ester hydrolysis | 4M HCl/dioxane, reflux, 6h | Piperidine-1-carboxylic acid |
Nucleophilic Substitution at the Piperidine Ring
The piperidine nitrogen can undergo substitution reactions. For instance, deprotection of the Boc group (tert-butyloxycarbonyl) via trifluoroacetic acid (TFA) exposes the secondary amine, enabling further functionalization .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Boc deprotection | TFA/CH₂Cl₂, 0°C→RT, 2h | Free piperidine amine |
Cyclization and Heterocycle Formation
The triazole moiety facilitates cyclocondensation reactions. For example, reaction with aldehydes or ketones forms fused heterocyclic systems, expanding structural diversity for medicinal chemistry applications .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Cyclocondensation | RCHO, K₂CO₃, DMF, 80°C | Fused triazole-piperidine derivatives |
Stability and Decomposition
The compound is stable under standard storage conditions but decomposes under extreme pH (>12 or <2) or prolonged exposure to high temperatures (>150°C), generating piperidine and triazole fragments.
Structural and Molecular Data
| Property | Value | References |
|---|---|---|
| Molecular formula | C₁₃H₂₃N₅O₂ | |
| Molecular weight | 281.35 g/mol | |
| IUPAC name | tert-butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate |
Scientific Research Applications
tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure featuring a piperidine ring, a triazole moiety, and a tert-butyl ester functional group. The molecular formula of this compound is C13H23N5O2, and it has a molecular weight of approximately 281.35 . This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for drug development due to its ability to interact with various biological targets.
Potential Applications
- Medicinal Chemistry: The compound can serve as a scaffold for drug development because of its capacity to interact with various biological targets. The triazole component is known for its antifungal properties, and the piperidine structure may contribute to neuropharmacological effects. Preliminary studies suggest that this compound could interact with specific enzymes or receptors in biological systems, potentially leading to therapeutic applications in treating conditions such as fungal infections or neurological disorders.
- Versatility: The versatility of this compound makes it an attractive candidate for further research and development.
Related Compounds
| Compound Name | Structural Features | Similarity | Unique Aspects |
|---|---|---|---|
| tert-Butyl 4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate | Contains piperidine and carboxylate | High | Lacks triazole ring |
| tert-Butyl 3-oxo-4-(aminomethyl)pyrrolidine-1-carboxylate | Pyrrolidine instead of piperidine | Moderate | Different ring structure |
| tert-Butyl 4-(3-amino)phenyl)piperidine-1-carboxylate | Aminophenyl substitution | Moderate | Different functional group |
| tert-Butyl (2-bromoethyl)carbamate | Similar backbone | Low | Lacks complex functional groups |
Mechanism of Action
The mechanism of action of tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can enhance the compound’s binding affinity .
Comparison with Similar Compounds
Structural and Functional Analysis
Positional Isomerism (Analog 1 vs. Target):
The triazole ring’s position on the piperidine (C2 vs. C3) alters steric accessibility. For example, the C3-substituted analog may exhibit different conformational flexibility, affecting interactions with enzymes or receptors .
Amino vs. Aminomethyl Substitution (Analog 2 vs. Target): The absence of a methylene spacer in Analog 2’s amino group reduces steric bulk and may limit its ability to form hydrogen bonds or participate in secondary interactions. However, the hydrochloride salt improves water solubility, favoring biological assays .
Functional Group Modifications (Analog 3 vs. The hydroxyl group adds polarity, balancing hydrophobicity .
Biological Activity
tert-Butyl 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring and a triazole moiety. The compound's molecular formula is C13H23N5O2, with a molecular weight of approximately 281.35 g/mol. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure combines several functional groups that enhance its biological properties:
- Piperidine Ring : Known for its neuropharmacological effects.
- Triazole Moiety : Associated with antifungal properties and potential interactions with various biological targets.
Antifungal Properties
Research indicates that the triazole component of the compound is significant for its antifungal activity. Triazoles are well-known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition can lead to the disruption of fungal growth and proliferation.
Neuropharmacological Effects
The piperidine structure may contribute to neuropharmacological activities. Compounds containing piperidine rings have been studied for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.
The mechanism of action for this compound likely involves binding to specific enzymes or receptors. The triazole ring may interact with enzyme active sites or receptor binding domains, influencing their activity and leading to therapeutic effects.
In Vitro Studies
Preliminary studies have demonstrated that this compound can effectively inhibit various biological targets. For instance, in vitro pharmacological screening has shown its potential in blocking NLRP3 inflammasome activity, which is implicated in inflammatory responses and various diseases.
| Study | Findings |
|---|---|
| NLRP3 Inhibition Study | The compound demonstrated significant inhibition of pyroptotic cell death in THP-1 cells treated with lipopolysaccharide (LPS) and ATP. |
| Antifungal Activity | Exhibited effective inhibition against fungal strains through enzyme interaction studies. |
Case Studies
Several case studies have highlighted the compound's potential applications:
- Fungal Infections : A study reported that derivatives of triazole compounds showed enhanced antifungal activity against resistant strains.
- Neurodegenerative Disorders : Research indicated that compounds similar to this compound could modulate neurotransmitter release and improve cognitive function in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
